3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a unique combination of pyrazole and isoxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole and isoxazole rings, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazines, nitriles, and various catalysts to facilitate the cyclization processes .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for chemical processes .
Mechanism of Action
The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-1-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)-4-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-PYRAZOLOPYRIDIN-6(7H)-ONE
- 6-((6-(1-METHYL-1H-PYRAZOL-4-YL)IMIDAZO[1,2-B]PYRIDAZIN-3-YL)METHYL)QUINOLINE
Uniqueness
The uniqueness of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of pyrazole and isoxazole rings, which imparts distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H14F3N7O2 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14F3N7O2/c1-9-14-11(15(28)23-13-3-4-27(24-13)8-17(18,19)20)5-12(22-16(14)29-25-9)10-6-21-26(2)7-10/h3-7H,8H2,1-2H3,(H,23,24,28) |
InChI Key |
CNWHYZLUSHDZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=NN(C=C4)CC(F)(F)F |
Origin of Product |
United States |
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